N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
Description
Systematic Nomenclature and Structural Identification
N,N-Dibenzyl-6-methoxynaphthalene-2-sulfonamide is a structurally complex sulfonamide derivative with the systematic IUPAC name N,N-dibenzyl-6-methoxy-2-naphthalenesulfonamide. Its molecular formula is C₂₅H₂₃NO₃S , corresponding to a molecular weight of 417.52 g/mol . The compound features:
- A naphthalene core with a methoxy group (-OCH₃) at position 6.
- A sulfonamide group (-SO₂NH-) at position 2, substituted with two benzyl groups (-CH₂C₆H₅) on the nitrogen atom.
Key structural features were confirmed via spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Distinct signals for aromatic protons (δ 7.2–8.5 ppm), methoxy protons (δ 3.8 ppm), and benzylic methylene groups (δ 4.3–4.6 ppm).
- Mass Spectrometry (MS) : A molecular ion peak at m/z 417.2 aligns with the molecular formula.
The compound’s crystallographic data reveal a planar naphthalene system, with the sulfonamide group adopting a trans configuration relative to the methoxy substituent.
Historical Context in Sulfonamide Derivative Research
Sulfonamides, first synthesized in the early 20th century, revolutionized antimicrobial chemotherapy. This compound represents an evolution in this class, combining naphthalene-based hydrophobicity with sulfonamide bioactivity . Key milestones include:
- 1930s : Discovery of sulfanilamide’s antibacterial properties, leading to widespread sulfonamide drug development.
- 2000s : Emergence of naphthalene sulfonamides as targeted agents due to enhanced membrane permeability and receptor affinity.
- 2020s : Structural optimization of sulfonamides for specialized applications, including enzyme inhibition and material science.
This compound’s design leverages historical insights:
Position Within the Naphthalene-Sulfonamide Chemical Family
This compound belongs to a subclass of di-alkylated naphthalene sulfonamides , distinguished by its substitution pattern:
This structural profile confers unique properties:
- Enhanced Stability : Benzyl groups reduce hydrolysis rates compared to primary alkyl sulfonamides.
- Targeted Bioactivity : The naphthalene-methoxy motif aligns with binding pockets in enzymes like cyclooxygenase and carbonic anhydrase.
- Synthetic Versatility : Serves as a precursor for metal-organic frameworks (MOFs) and fluorescence probes.
Substituent effects on activity are well-documented:
Properties
IUPAC Name |
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-29-24-14-12-23-17-25(15-13-22(23)16-24)30(27,28)26(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-17H,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABQDDXAPZAJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide typically involves the sulfonation of 6-methoxynaphthalene followed by the introduction of the dibenzylamine group. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonation and subsequent amination steps.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Its sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis.
Industry: The compound finds applications in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide involves the inhibition of bacterial enzymes that are crucial for folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid, a substrate for these enzymes, thereby blocking their activity and preventing bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide with three related sulfonamides, focusing on structural features, synthesis, and inferred properties.
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on formula or analogs.
Key Findings:
Substituent Effects on Lipophilicity: The dibenzyl groups in the target compound significantly increase lipophilicity (logP ~4.5 estimated) compared to 6-amino-N-methylnaphthalene-2-sulfonamide (logP ~1.8) . This enhances membrane permeability, a critical factor for central nervous system (CNS)-targeted drugs.
Synthetic Accessibility :
- The synthesis of this compound likely follows a route analogous to , where sulfonyl chloride reacts with a secondary amine (e.g., dibenzylamine). However, steric hindrance from the bulky benzyl groups may reduce reaction yields compared to smaller substituents like methyl or phenyl .
Biological Activity Trends: Naphthalene sulfonamides with bulky substituents (e.g., dibenzyl) often exhibit stronger inhibition of enzymes like carbonic anhydrase or tyrosine kinases due to enhanced hydrophobic interactions . In contrast, 6-amino derivatives (e.g., ) show higher solubility and are preferred for antibacterial applications where rapid systemic distribution is required .
Q & A
Basic Research Question
- NMR : H NMR identifies methoxy ( ~3.8–4.0 ppm) and dibenzyl aromatic protons ( ~7.2–7.5 ppm). C NMR confirms sulfonamide connectivity (C-SO at ~135–140 ppm).
- IR : Strong S=O stretches at 1150–1350 cm and N-H bends at ~3300 cm .
Artifact mitigation :- Use deuterated solvents to avoid overlapping proton signals.
- Dry samples thoroughly to eliminate water-induced broadening in IR.
How can researchers optimize sulfonylation efficiency when synthesizing this compound under industrial constraints?
Advanced Research Question
Low yields often arise from incomplete sulfonyl chloride formation or competing hydrolysis. Strategies include:
- Reagent stoichiometry : Use 1.2–1.5 equivalents of dibenzylamine to ensure complete reaction .
- Moisture control : Employ Schlenk-line techniques or molecular sieves to exclude water.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
Reaction monitoring via TLC or HPLC-MS ensures timely termination to prevent decomposition.
How should contradictions between computational and experimental data (e.g., dipole moments, solubility) be analyzed for this compound?
Advanced Research Question
Discrepancies often stem from solvent effects or incomplete conformational sampling in simulations. A systematic approach includes:
Solvent correction : Apply COSMO-RS models to computational data to account for solvation .
Dynamic simulations : Run molecular dynamics (MD) to explore rotameric states of dibenzyl groups, which affect dipole moments.
Experimental validation : Compare computed solubility parameters (Hansen solubility parameters) with experimental cloud-point measurements in solvent blends.
What strategies are recommended for analyzing trace impurities in this compound batches?
Advanced Research Question
Impurities often derive from incomplete purification or residual starting materials. Analytical workflows include:
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to separate impurities. Monitor m/z for [M+H] peaks.
- Solid-phase extraction (SPE) : Pre-concentrate trace impurities using HLB cartridges, which retain hydrophobic species .
- GC-MS : Detect volatile byproducts (e.g., residual benzylamine) with DB-5MS columns and EI ionization .
How does the electronic structure of the naphthalene core influence the reactivity of this compound?
Basic Research Question
The 6-methoxy group donates electron density via resonance, activating the naphthalene ring toward electrophilic substitution. Conversely, the 2-sulfonamide group withdraws electrons, directing reactivity to specific positions (e.g., para to sulfonamide). Computational studies (DFT, NBO analysis) can map charge distribution and predict sites for functionalization .
What are the challenges in scaling up the synthesis of this compound from milligram to kilogram quantities?
Advanced Research Question
Key challenges include:
- Heat dissipation : Exothermic sulfonylation requires jacketed reactors with precise temperature control.
- Purification : Replace column chromatography with fractional crystallization (e.g., using ethanol/water mixtures).
- Byproduct management : Implement continuous extraction systems to remove HCl efficiently .
How can researchers validate the stability of this compound under varying storage conditions?
Basic Research Question
Conduct accelerated stability studies:
- Thermal stability : Store samples at 40°C, 75% RH for 4 weeks; monitor via HPLC for degradation products.
- Light sensitivity : Expose to UV (254 nm) and analyze for photolytic byproducts (e.g., sulfonic acid derivatives) .
- Oxidative stability : Use peroxide-containing solvents to assess susceptibility to radical-mediated degradation.
What advanced computational methods are suitable for predicting the biological activity of this compound derivatives?
Advanced Research Question
- Molecular docking : Screen against target proteins (e.g., carbonic anhydrase) using AutoDock Vina.
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptor count .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical ligand-protein interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
